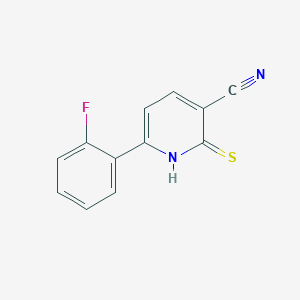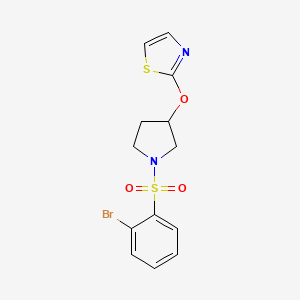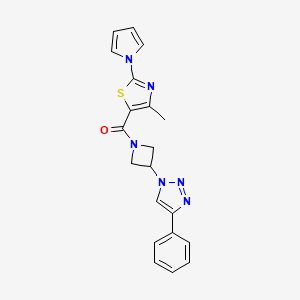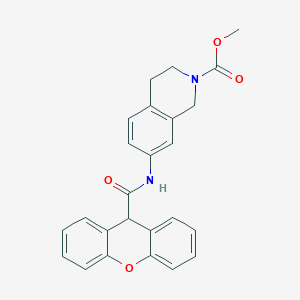
methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthene derivatives, such as 9H-xanthene-9-carboxamide, are a class of organic compounds that have been used in various fields due to their unique properties . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
While the specific synthesis process for “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not available, xanthene derivatives are typically synthesized through a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of xanthene derivatives generally consists of a three-ring system with oxygen incorporated into one of the rings . The specific structure of “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” would likely follow this pattern, with additional functional groups attached.Chemical Reactions Analysis
Xanthene derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives can vary widely depending on their specific structure. For example, 9H-xanthene has a boiling point of 584.2 K and a fusion point of 373.7 K .Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, due to its structural complexity, has potential applications in the synthesis of compounds with significant biological activities. For instance, compounds synthesized from similar structures have been studied for their cytotoxic activities. A study by Bu et al. (2001) involved the preparation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, demonstrating significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice, suggesting potential in cancer research (Bu et al., 2001).
Chemical Synthesis Techniques
The compound's framework is conducive to various synthetic modifications, enabling the generation of novel derivatives with diverse biological activities. Aghekyan et al. (2009) utilized a structurally related compound in the synthesis of novel derivatives, showcasing the versatility of this chemical scaffold in medicinal chemistry (Aghekyan et al., 2009). Additionally, the synthesis and structural elucidation of similar compounds provide insights into the relationship between molecular structure and biological activity, further emphasizing the importance of such compounds in drug discovery and development (Rudenko et al., 2013).
Pharmacological Investigations
Compounds bearing the isoquinoline moiety, akin to methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been subjects of pharmacological investigations. For example, the study of mammalian alkaloids derived from similar structures highlights their potential in exploring biological pathways and developing therapeutic agents (Brossi, 1991).
Antidepressant Activity
The structure's potential utility in creating compounds with antidepressant activity has been explored. Griffith et al. (1984) synthesized and evaluated the antidepressant activity of isoquinoline derivatives, indicating the therapeutic potential of compounds synthesized from similar chemical scaffolds (Griffith et al., 1984).
Mécanisme D'action
The mechanism of action of xanthene derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some xanthene derivatives are used as inhibitors or agonists in biological systems.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-(9H-xanthene-9-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-25(29)27-13-12-16-10-11-18(14-17(16)15-27)26-24(28)23-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)23/h2-11,14,23H,12-13,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDHCRHNQOXJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(9H-xanthene-9-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

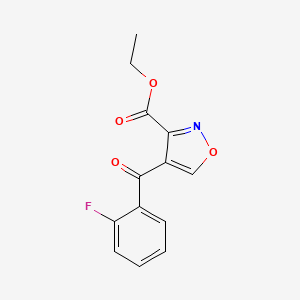
![3-[(4-tert-butylphenyl)sulfonyl]-6-fluoro-2H-chromen-2-one](/img/structure/B2953477.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)
![N-butyl-5-[(3-chlorobenzoyl)amino]-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2953486.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
